Methyl[(piperidin-4-yl)methyl](prop-2-en-1-yl)amine dihydrochloride
CAS No.:
VCID: VC18117561
Molecular Formula: C10H22Cl2N2
Molecular Weight: 241.20 g/mol
* For research use only. Not for human or veterinary use.
amine dihydrochloride -](/images/structure/VC18117561.png)
Description | [Introduction to Methyl(piperidin-4-yl)methylamine dihydrochloride](pplx://action/followup)Methyl(piperidin-4-yl)methylamine dihydrochloride is a complex organic compound with the CAS number 2639448-78-3. It is classified as an organic amine, specifically a substituted piperidine derivative, which is often used in medicinal chemistry and as a research chemical. The molecular formula for this compound is typically reported as C10H21ClN2, although some sources may list it as C10H22Cl2N2 due to variations in the dihydrochloride salt form . Spectroscopic AnalysisRelevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy to provide insights into functional groups and molecular interactions. Synthesis and PreparationThe synthesis of methyl(piperidin-4-yl)methylamine dihydrochloride involves several steps, including alkylation and reductive amination reactions. Starting materials may include 4-piperidinylmethanol, allyl bromide, formaldehyde, and methylamine. The free base is then converted to the dihydrochloride salt using hydrochloric acid. Potential ApplicationsThis compound is of interest in medicinal chemistry, particularly for its potential applications in the central nervous system. The dihydrochloride form enhances water solubility, making it suitable for various research applications. Research Findings and Future DirectionsWhile specific biological activities of methyl(piperidin-4-yl)methylamine dihydrochloride are not well-documented, its structure suggests potential reactivity and therapeutic applications. Further research is needed to fully understand its properties and unlock its potential in scientific disciplines. |
---|---|
Product Name | Methyl[(piperidin-4-yl)methyl](prop-2-en-1-yl)amine dihydrochloride |
Molecular Formula | C10H22Cl2N2 |
Molecular Weight | 241.20 g/mol |
IUPAC Name | N-methyl-N-(piperidin-4-ylmethyl)prop-2-en-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H20N2.2ClH/c1-3-8-12(2)9-10-4-6-11-7-5-10;;/h3,10-11H,1,4-9H2,2H3;2*1H |
Standard InChIKey | YQBNYVASFWAVNM-UHFFFAOYSA-N |
Canonical SMILES | CN(CC=C)CC1CCNCC1.Cl.Cl |
PubChem Compound | 155971157 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume